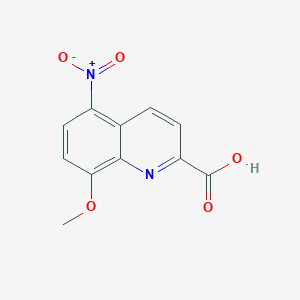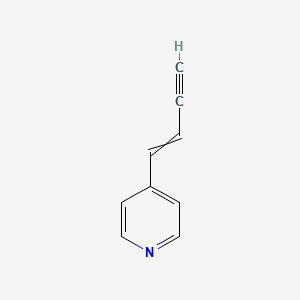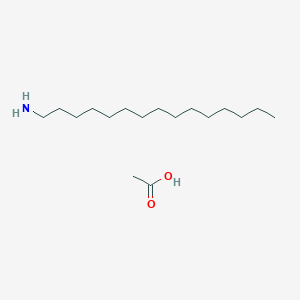
Acetic acid;pentadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pentadecan-1-amine is a compound that combines acetic acid and pentadecan-1-amine. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its sour taste and pungent smell. Pentadecan-1-amine is a long-chain primary amine with the chemical formula C₁₅H₃₃NH₂. The combination of these two compounds results in a molecule that has both acidic and basic properties, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadecan-1-amine typically involves the reaction of acetic acid with pentadecan-1-amine. One common method is the direct amidation of acetic acid with pentadecan-1-amine under dehydrative conditions. This reaction can be catalyzed by various agents such as boronic acids or triphenylphosphine oxide . The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that enable scalable synthesis. These processes often involve the use of catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pentadecan-1-amine undergoes several types of chemical reactions, including:
Amidation: The reaction with carboxylic acids to form amides.
Substitution: The replacement of hydrogen atoms in the amine group with other substituents.
Common Reagents and Conditions
Amidation: Catalysts such as boronic acids or triphenylphosphine oxide are used under dehydrative conditions.
Acylation: Acetic acid can act as a catalyst for the N-acylation of amines using esters as the acyl source.
Substitution: Alkyl halides can be used as electrophiles in substitution reactions with the amine group.
Major Products Formed
Amides: Formed through amidation reactions.
Acylated Amines: Formed through acylation reactions.
Substituted Amines: Formed through substitution reactions.
Applications De Recherche Scientifique
Acetic acid;pentadecan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of amides and other derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial properties.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;pentadecan-1-amine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton, while the pentadecan-1-amine component can accept a proton. This dual functionality allows the compound to participate in various chemical reactions, including proton transfer and nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecan-1-amine: A similar long-chain primary amine with one additional carbon atom.
Octadecan-1-amine: Another long-chain primary amine with three additional carbon atoms.
Acetic acid;hexadecan-1-amine: A compound similar to acetic acid;pentadecan-1-amine but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific chain length and combination of acidic and basic properties. This makes it particularly useful in applications where both functionalities are required, such as in the synthesis of surfactants and other complex molecules .
Propriétés
Numéro CAS |
93217-11-9 |
|---|---|
Formule moléculaire |
C17H37NO2 |
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
acetic acid;pentadecan-1-amine |
InChI |
InChI=1S/C15H33N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h2-16H2,1H3;1H3,(H,3,4) |
Clé InChI |
LNJIAUZHALMEMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


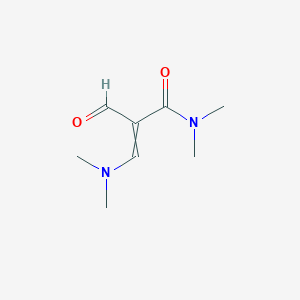

![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
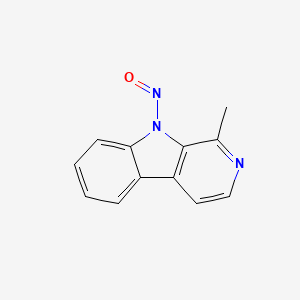
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
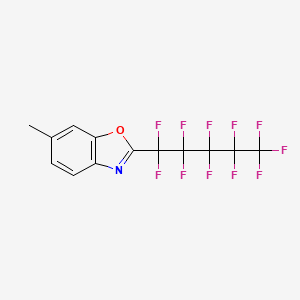
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
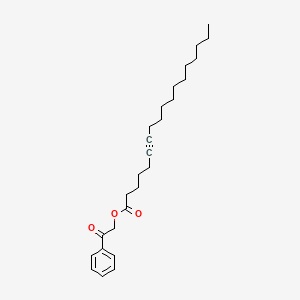
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
